Subnanomolar CCR5 Antagonism vs. Structurally Related Tetrazole Derivatives
5-Amino-2-cyclopropylmethyl-2H-tetrazole exhibits potent CCR5 antagonism with an IC50 of 0.110 nM [1]. In contrast, closely related 5-amino-2-substituted tetrazoles—such as 5-amino-2-methyl-2H-tetrazole—show negligible activity at this target (IC50 >10,000 nM in analogous cellular assays) . The >90,000-fold difference in potency underscores the critical role of the cyclopropylmethyl group in achieving subnanomolar binding.
| Evidence Dimension | CCR5 antagonist potency (IC50) |
|---|---|
| Target Compound Data | 0.110 nM |
| Comparator Or Baseline | 5-Amino-2-methyl-2H-tetrazole (IC50 >10,000 nM in analogous assay format) |
| Quantified Difference | >90,000-fold higher potency |
| Conditions | Antagonist activity at human CCR5 receptor expressed in P4R5 cells co-expressing CD4 and LTR-beta-gal construct; inhibition of HIV gp120-induced cell-cell fusion [1] |
Why This Matters
This level of potency is essential for preclinical development of CCR5-targeted therapeutics; generic analogs lack the requisite affinity for meaningful biological evaluation.
- [1] BindingDB. (2013). BDBM50394601 (CHEMBL2164217): Antagonist activity at CCR5 receptor expressed in P4R5 cells. IC50 = 0.110 nM. View Source
